molecular formula C12H18N2 B1519223 1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine CAS No. 1094917-98-2

1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine

Cat. No.: B1519223
CAS No.: 1094917-98-2
M. Wt: 190.28 g/mol
InChI Key: CIERFURFTWJJLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-N-Cyclopentyl-1-N-methylbenzene-1,2-diamine is a disubstituted benzene-1,2-diamine derivative featuring a cyclopentyl group and a methyl group attached to the nitrogen atoms of the aromatic diamine backbone. This compound belongs to a broader class of N,N-disubstituted benzene-1,2-diamines, which are pivotal intermediates in organic synthesis, coordination chemistry, and pharmaceutical applications. Its structural uniqueness arises from the combination of a bulky cyclopentyl group and a smaller methyl substituent, which may influence steric and electronic properties critical for reactivity and ligand behavior .

Properties

IUPAC Name

2-N-cyclopentyl-2-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(10-6-2-3-7-10)12-9-5-4-8-11(12)13/h4-5,8-10H,2-3,6-7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIERFURFTWJJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-N-Cyclopentyl-1-N-methylbenzene-1,2-diamine, also known by its CAS number 1094917-98-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be analyzed for its functional groups and stereochemistry. This compound features a cyclopentyl group and a methylated benzene ring with two amine functionalities, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. The following mechanisms have been proposed:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, which might lead to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against several bacterial strains.
  • Anticancer Potential : Preliminary data suggest that it may have anticancer effects through apoptosis induction in cancer cell lines.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound demonstrated significant inhibition zones against tested bacterial strains, indicating strong antimicrobial properties.
  • Cancer Cell Line Study :
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Results : The compound induced cell death in a dose-dependent manner, suggesting potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntimicrobialGram-positive bacteriaSignificant inhibition
AntimicrobialGram-negative bacteriaModerate inhibition
CytotoxicityCancer cell linesInduced apoptosis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The steric and electronic profiles of substituted benzene-1,2-diamines are highly dependent on the nature of their N-substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
1-N-Cyclopentyl-1-N-methylbenzene-1,2-diamine Cyclopentyl, Methyl 220.29 (calc.) Potential ligand for metal coordination; steric hindrance from cyclopentyl group
N1,N1-Dimethylbenzene-1,2-diamine Two Methyl groups 136.19 Used in Schiff base synthesis; lower steric hindrance
N1-Methyl-4-nitrobenzene-1,2-diamine Methyl, Nitro 181.17 Electron-withdrawing nitro group enhances reactivity in redox reactions
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine Trifluoromethyl benzyl 365.26 High lipophilicity; used in supramolecular chemistry
N1-Phenylbenzene-1,2-diamine Phenyl 184.23 Planar aromatic system; precursor for polyamides

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in N1-Methyl-4-nitrobenzene-1,2-diamine) increase electrophilicity, whereas electron-donating groups (e.g., methyl) enhance basicity and nucleophilicity .

Reactivity in Schiff Base Formation

Benzene-1,2-diamines are widely used to form Schiff bases with carbonyl compounds. For example:

  • N1,N1-Dimethylbenzene-1,2-diamine reacts with isatin derivatives to yield indoloquinoxalines in moderate-to-good yields (50–75%) under ultrasound irradiation .
  • 4-Methylbenzene-1,2-diamine exhibits higher reactivity in Schiff base formation compared to nitro-substituted analogs due to reduced electron-withdrawing effects .
  • The cyclopentyl-methyl-substituted analog may show reduced reactivity in such reactions due to steric hindrance, though this requires experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
1-N-cyclopentyl-1-N-methylbenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.